molecular formula C16H10ClIN2O3 B3474555 MFCD02367203

MFCD02367203

Cat. No.: B3474555
M. Wt: 440.62 g/mol
InChI Key: PYAHXDFGYXGZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02367203 is a chemical compound with unique properties that have garnered attention in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02367203 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary, but it typically involves the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is formed.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

MFCD02367203 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as acids, bases, and solvents. The conditions are carefully controlled to achieve the desired reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

MFCD02367203 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and use in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD02367203 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

3-chloro-4-(2-hydroxyanilino)-1-(4-iodophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClIN2O3/c17-13-14(19-11-3-1-2-4-12(11)21)16(23)20(15(13)22)10-7-5-9(18)6-8-10/h1-8,19,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAHXDFGYXGZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)I)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.